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Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

Cat. No.: B1214297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of ortho-diisopropylbenzene (1,2-diisopropylbenzene). Due to the limited availability of

experimentally derived spectral data for the ortho isomer, this guide combines available

experimental data with predicted spectral information to offer a complete reference. Data for

the meta and para isomers are included for comparative analysis.

Molecular Structure and Properties
ortho-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It

consists of a benzene ring substituted with two isopropyl groups at adjacent positions.

Chemical Structure:

Caption: Molecular structure of ortho-diisopropylbenzene.

Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of ortho-diisopropylbenzene is predicted to show a complex multiplet for

the aromatic protons due to their close proximity and coupling. The isopropyl protons will

appear as a doublet for the methyl groups and a septet for the methine proton.
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Table 1: Predicted ¹H NMR Chemical Shifts for ortho-Diisopropylbenzene

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.20 - 7.10 m 4H
Aromatic (H-3, H-4, H-

5, H-6)

~3.20 sep 2H Methine (-CH(CH₃)₂)

~1.25 d 12H Methyl (-CH(CH₃)₂)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to

symmetry, the spectrum of ortho-diisopropylbenzene is expected to show four signals for the

aromatic carbons and two signals for the isopropyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for ortho-Diisopropylbenzene

Chemical Shift (ppm) Assignment

~145 Aromatic (C-1, C-2)

~126 Aromatic (C-3, C-6)

~125 Aromatic (C-4, C-5)

~30 Methine (-CH(CH₃)₂)

~24 Methyl (-CH(CH₃)₂)

Infrared (IR) Spectroscopy
The IR spectrum of ortho-diisopropylbenzene will exhibit characteristic absorptions for aromatic

C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations from the

isopropyl groups.[1]

Table 3: Characteristic IR Absorptions for ortho-Diisopropylbenzene
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2960 - 2850 Strong Aliphatic C-H Stretch

1600 - 1450 Medium-Strong Aromatic C=C Stretch

1465 Medium CH₂ Bend

1385 - 1365 Medium CH₃ Bend (Isopropyl split)

~750 Strong
Ortho-disubstituted benzene

C-H out-of-plane bend

Mass Spectrometry
Electron ionization mass spectrometry of ortho-diisopropylbenzene will result in a molecular ion

peak and characteristic fragment ions. The fragmentation pattern is dominated by the loss of

methyl and isopropyl groups.

Table 4: Major Fragments in the Mass Spectrum of Diisopropylbenzene Isomers

m/z Relative Intensity Proposed Fragment

162 Moderate [M]⁺ (Molecular Ion)

147 High [M - CH₃]⁺

119 Moderate [M - C₃H₇]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid

aromatic compounds like ortho-diisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

Acquisition Parameters (¹H NMR):

Number of scans: 16-32

Relaxation delay: 1-2 s

Spectral width: -2 to 12 ppm

Acquisition Parameters (¹³C NMR):

Number of scans: 1024 or more

Relaxation delay: 2-5 s

Spectral width: 0 to 220 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired FID. Reference the spectrum to the residual solvent peak or an internal standard

(e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to create a thin film.

Instrumentation: Use a standard FT-IR spectrometer.

Background Collection: Record a background spectrum of the clean, empty salt plates.

Sample Collection: Place the sample-loaded salt plates in the spectrometer and record the

spectrum.

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The

spectrum is usually recorded from 4000 to 400 cm⁻¹.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of an organic compound like ortho-diisopropylbenzene.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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